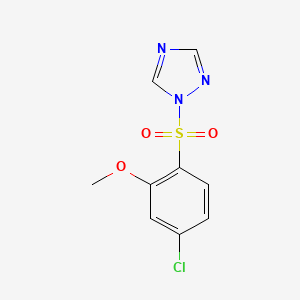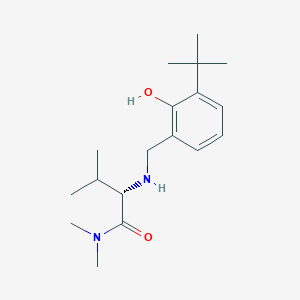
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound featuring a tert-butyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the amide bond under mild conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more streamlined and scalable .
化学反応の分析
Types of Reactions
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the amide bond can produce amines .
科学的研究の応用
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of tert-butyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the hydroxybenzyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various applications, including as a catalyst or inhibitor in chemical reactions .
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide: Known for its use in stereoselective synthesis of amines and their derivatives.
tert-Butyl esters:
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of efficient organic light-emitting diodes (OLEDs).
Uniqueness
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H30N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(2S)-2-[(3-tert-butyl-2-hydroxyphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C18H30N2O2/c1-12(2)15(17(22)20(6)7)19-11-13-9-8-10-14(16(13)21)18(3,4)5/h8-10,12,15,19,21H,11H2,1-7H3/t15-/m0/s1 |
InChIキー |
ZWZOGTIRYWBHMQ-HNNXBMFYSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)C(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-N-(2-{4-[2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-4-quinolinamine](/img/structure/B13365071.png)
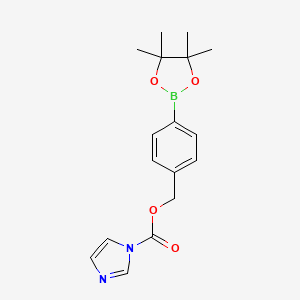
![6-(4-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365084.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
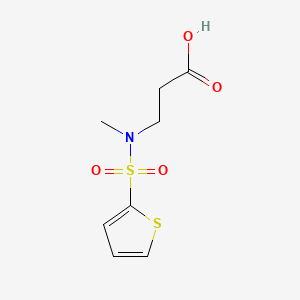
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
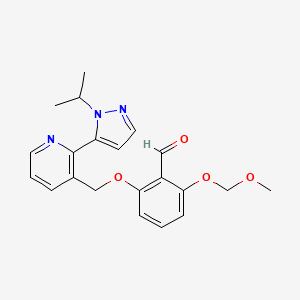
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)


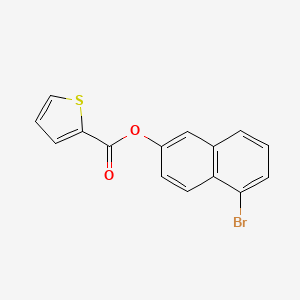
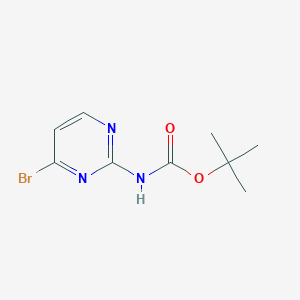
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
